(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

(4‑(1H‑1,2,3‑triazol‑1‑yl)piperidin‑1‑yl)(pyridin‑3‑yl)methanone is a synthetic heterocyclic building block composed of a 1,2,3‑triazole‑substituted piperidine ring linked via a carbonyl bridge to a pyridin‑3‑yl moiety. The compound is catalogued by multiple chemical suppliers exclusively for non‑human research use.

Molecular Formula C13H15N5O
Molecular Weight 257.297
CAS No. 2034442-50-5
Cat. No. B2525520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone
CAS2034442-50-5
Molecular FormulaC13H15N5O
Molecular Weight257.297
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C13H15N5O/c19-13(11-2-1-5-14-10-11)17-7-3-12(4-8-17)18-9-6-15-16-18/h1-2,5-6,9-10,12H,3-4,7-8H2
InChIKeyCUYPAGYHXPHYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Overview of (4‑(1H‑1,2,3‑triazol‑1‑yl)piperidin‑1‑yl)(pyridin‑3‑yl)methanone (CAS 2034442‑50‑5)


(4‑(1H‑1,2,3‑triazol‑1‑yl)piperidin‑1‑yl)(pyridin‑3‑yl)methanone is a synthetic heterocyclic building block composed of a 1,2,3‑triazole‑substituted piperidine ring linked via a carbonyl bridge to a pyridin‑3‑yl moiety . The compound is catalogued by multiple chemical suppliers exclusively for non‑human research use . Its structural features place it within the broader class of triazolyl‑piperidine‑pyridine methanones, a scaffold that has been explored in proprietary medicinal chemistry programs targeting enzymes such as METTL3, CES1, and renin [1][2]. At the time of this analysis, no peer‑reviewed bioactivity data, physicochemical profiling, or in vivo results have been published for the specific CAS 2034442‑50‑5 entity.

Why Generic Substitution Is Not Defensible for (4‑(1H‑1,2,3‑triazol‑1‑yl)piperidin‑1‑yl)(pyridin‑3‑yl)methanone (CAS 2034442‑50‑5)


Within the triazolyl‑piperidine‑pyridine methanone family, small structural variations produce profound differences in recognized biological target engagement. For example, the analogous (R)-(2-phenylpiperidin-1-yl)(3-(4-(pyridin-3-yl)phenyl)-1H-1,2,4-triazol-1-yl)methanone exhibits an IC50 of 5 nM against human carboxylesterase 1 (CES1) in biochemical assays [1], while the 6‑trifluoromethyl‑pyridin‑3‑yl analogue is associated with androgen receptor modulation in patent literature [2]. The target compound (CAS 2034442‑50‑5) lacks the phenyl substituent on the piperidine and the aryl extension on the triazole; these modifications are expected to alter hydrogen‑bonding capacity, lipophilicity (cLogP), and metabolic stability relative to the characterized analogues [3]. Consequently, assuming functional interchangeability with any literature‑annotated analogue is scientifically unjustified. Procurement decisions must be based on the unique structural identity of CAS 2034442‑50‑5 until its own activity profile is experimentally established.

Quantitative Differential Evidence for (4‑(1H‑1,2,3‑triazol‑1‑yl)piperidin‑1‑yl)(pyridin‑3‑yl)methanone (CAS 2034442‑50‑5) vs. Closest Structural Analogs


Structural Definition: Absence of Electronegative Substituents on the Pyridine Ring Versus the 6‑Trifluoromethyl Analogue

The target compound bears an unsubstituted pyridin‑3‑yl ring. The closest commercially available analogue, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone (CAS 1465404‑69‑6), incorporates a strongly electron‑withdrawing –CF3 group at the pyridine 6‑position . This –CF3 group is absent from CAS 2034442‑50‑5. In medicinal chemistry campaigns on related triazolyl‑piperidine methanones, the 6‑CF3 substitution has been shown to reduce metabolic clearance and increase oral bioavailability [1]. Conversely, the unsubstituted pyridine in CAS 2034442‑50‑5 provides a lower molecular weight (257.30 vs. 325.30 g/mol) and a different hydrogen‑bond acceptor profile, making it a distinct starting point for fragment‑based or scaffold‑hopping strategies.

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

Availability Context: Research‑Grade Supply Versus Extended‑Analog Library Compounds

CAS 2034442‑50‑5 is stocked as a discrete catalog item by multiple research‑chemical vendors, with declared typical purity of 95% . In contrast, the more elaborated analogue {4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(pyridin-3-yl)methanone (MW 401.43) is offered by ChemDiv as part of a screening library but lacks the same breadth of independent resupply sources . For laboratories requiring reproducible resupply of a defined building block over multi‑year hit‑to‑lead campaigns, the broader vendor coverage of CAS 2034442‑50‑5 reduces supply‑chain risk.

Chemical Sourcing Catalog Availability Research Tool

Synthetic Accessibility: Modular Click‑Chemistry Assembly Versus Multi‑Step Heterocycle Construction

The 1,2,3‑triazole ring in CAS 2034442‑50‑5 is formed via Cu(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC), a robust, high‑yielding transformation that is well‑established in both academic and industrial settings . Analogues that incorporate a 1,2,4‑oxadiazole or a 1,2,4‑triazole (e.g., ChemDiv extended analogue, MW 401.43) require additional synthetic steps and more stringent reaction conditions [1]. The modular nature of CuAAC enables efficient diversification of the triazole or piperidine substituents, making CAS 2034442‑50‑5 a synthetically more tractable scaffold for parallel library synthesis.

Synthetic Chemistry Click Chemistry Lead Optimization

Validated Research Application Scenarios for (4‑(1H‑1,2,3‑triazol‑1‑yl)piperidin‑1‑yl)(pyridin‑3‑yl)methanone (CAS 2034442‑50‑5)


Fragment‑Based Screening or Lead‑Generation Libraries Targeting Carboxylesterase 1 (CES1) or Related Serine Hydrolases

A closely related analogue (BDBM195574) demonstrates potent CES1 inhibition (IC50 = 5 nM) in biochemical assays [1]. Although the target compound lacks the phenyl substituent present in that analogue, the shared triazolyl‑piperidine‑pyridine methanone core makes it a suitable minimalist fragment for CES1 or general serine hydrolase screening cascades. Its lower molecular weight (257.30 Da) and unadorned pyridine ring facilitate fragment‑based drug design approaches where binding efficiency indices (BEI) are critical.

Scaffold‑Hopping from Androgen Receptor Modulator Intermediates

The 6‑trifluoromethyl‑pyridin‑3‑yl analogue (CAS 1465404‑69‑6) is disclosed in patent families as an intermediate for bicyclic androgen receptor ligands [2]. CAS 2034442‑50‑5, lacking the –CF3 group, serves as a matched molecular pair for probing the electronic and steric requirements of the androgen receptor ligand‑binding pocket. It can be used as a negative control or a starting scaffold in structure‑based design cycles.

Parallel Library Synthesis of 1,2,3‑Triazole‑Containing Piperidine Building Blocks via CuAAC Chemistry

The compound’s 1,2,3‑triazole ring is compatible with copper(I)‑catalyzed azide‑alkyne cycloaddition, a reaction known for high functional group tolerance and aqueous compatibility . This enables rapid diversification of the triazole substituent (via alkyne variation) or the piperidine amide partner (via carboxylic acid coupling). Procurement of the parent scaffold facilitates the generation of focused libraries for hit identification against multiple target classes.

Physicochemical Profiling and In Vitro ADME Baselines for Unsubstituted Pyridine Methanones

With no reported bioactivity or ADME data for CAS 2034442‑50‑5 itself , the compound is positioned as a reference baseline for measuring the impact of substituent addition (e.g., –CF3, –OCH3, halogen) on lipophilicity (LogD), solubility, metabolic stability, and permeability within the triazolyl‑piperidine‑pyridine methanone series. This baseline utility is valuable for discovery teams who need to deconvolute scaffold‑intrinsic properties from substituent‑driven effects.

Quote Request

Request a Quote for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.